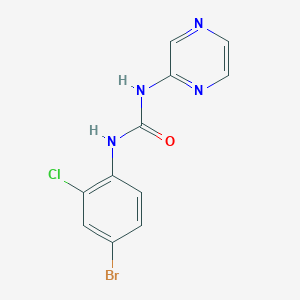
N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylurea, commonly known as Br-CPI, is a chemical compound that has been extensively studied for its potential applications in various fields of science. Br-CPI is a member of the urea family of compounds and is synthesized through a multi-step process involving several chemical reactions.
Applications De Recherche Scientifique
Br-CPI has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, Br-CPI has been investigated for its potential as an anticancer agent. Studies have shown that Br-CPI can induce apoptosis in cancer cells by inhibiting the activity of the protein kinase CK2. Br-CPI has also been studied for its potential as an anti-inflammatory agent. Studies have shown that Br-CPI can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
In the field of material science, Br-CPI has been investigated for its potential as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. Br-CPI has been used as a linker in the synthesis of MOFs with high surface area and gas adsorption capacity.
Mécanisme D'action
The mechanism of action of Br-CPI in cancer cells involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is overexpressed in many types of cancer cells. CK2 plays a role in cell proliferation, survival, and angiogenesis. Br-CPI binds to the ATP-binding site of CK2 and inhibits its activity, leading to the induction of apoptosis in cancer cells.
In macrophages, the mechanism of action of Br-CPI involves the inhibition of the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Br-CPI inhibits the activation of the NF-κB pathway, which is a key regulator of the inflammatory response.
Biochemical and Physiological Effects
Br-CPI has been shown to have significant biochemical and physiological effects in vitro and in vivo. In cancer cells, Br-CPI induces apoptosis by activating caspase-3 and cleaving PARP. In macrophages, Br-CPI inhibits the production of pro-inflammatory cytokines by inhibiting the activation of the NF-κB pathway. In animal models, Br-CPI has been shown to inhibit tumor growth and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Br-CPI has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. Br-CPI has been extensively studied, and its mechanism of action is well understood. However, Br-CPI also has some limitations. It is a highly reactive compound and requires careful handling. Br-CPI is also relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for Br-CPI research. In the field of medicinal chemistry, Br-CPI analogs with improved potency and selectivity could be developed. Br-CPI could also be combined with other anticancer agents to enhance its efficacy. In the field of material science, Br-CPI could be used as a building block for the synthesis of MOFs with specific properties, such as increased selectivity for gas separation. Finally, the potential use of Br-CPI as an anti-inflammatory agent in the treatment of inflammatory diseases could be explored further.
Conclusion
In conclusion, N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylurea, or Br-CPI, is a chemical compound that has been extensively studied for its potential applications in various fields of science. Br-CPI is synthesized through a multi-step process involving several chemical reactions. Br-CPI has been investigated for its potential as an anticancer agent, anti-inflammatory agent, and building block for the synthesis of MOFs. Br-CPI has significant biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for Br-CPI research, including the development of analogs with improved potency and selectivity and the exploration of its potential as an anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of Br-CPI involves a multi-step process that starts with the reaction of 4-bromo-2-chloroaniline with potassium carbonate in dimethyl sulfoxide (DMSO) to form 4-bromo-2-chlorophenyl isocyanate. The isocyanate is then reacted with 2-pyrazinecarboxylic acid in DMSO to form Br-CPI. The synthesis method has been optimized to achieve high yields and purity of Br-CPI.
Propriétés
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN4O/c12-7-1-2-9(8(13)5-7)16-11(18)17-10-6-14-3-4-15-10/h1-6H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSHVJMHUUHFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

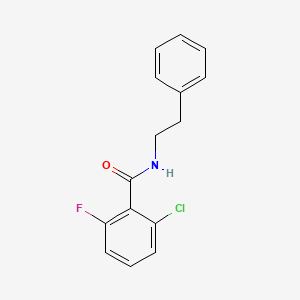
![2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)
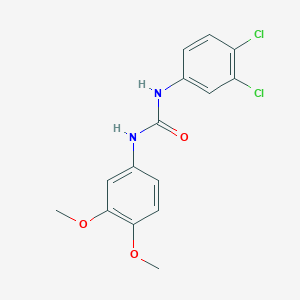
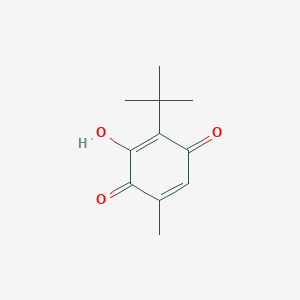
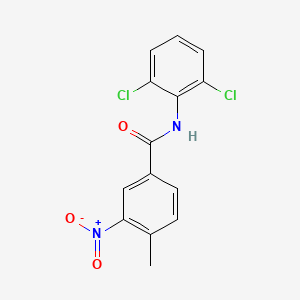

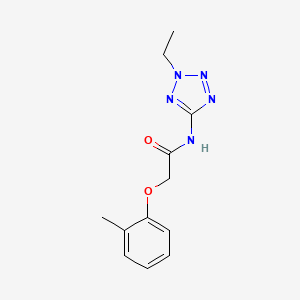
![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)

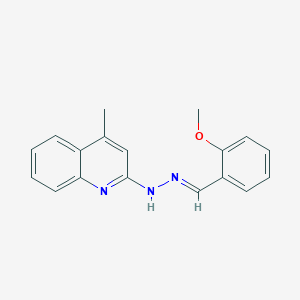
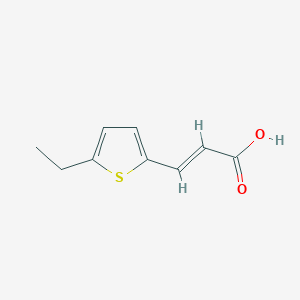
![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![1-(3,3-dimethyl-2-oxobutoxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805119.png)
![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)